Z-L-alanyl-L-glutamine can be derived from natural sources or synthesized chemically. It is commonly found in protein-rich foods and is also available as a dietary supplement. The compound has gained attention in clinical nutrition, especially for its role in parenteral nutrition formulations.
Z-L-alanyl-L-glutamine belongs to the class of organic compounds known as amino acids and peptides. More specifically, it is categorized under dipeptides, which are formed by the condensation of two amino acids.
The synthesis of Z-L-alanyl-L-glutamine can be achieved through several methods, primarily involving peptide coupling techniques. Common methods include:
The synthesis typically requires controlled conditions such as temperature and pH to optimize yield and purity. For instance, maintaining a pH around 10 during reactions has been shown to enhance product formation while minimizing side reactions .
Z-L-alanyl-L-glutamine features a backbone composed of two amino acids linked by a peptide bond. The structural representation can be described as follows:
The molecular structure can be depicted in 3D models using software tools for better visualization.
Z-L-alanyl-L-glutamine undergoes various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can yield the constituent amino acids. Additionally, it may participate in further peptide synthesis or modifications.
The stability of Z-L-alanyl-L-glutamine can be influenced by factors such as pH and temperature, which are critical during storage and application in formulations .
Z-L-alanyl-L-glutamine acts primarily by providing a source of glutamine, which plays a vital role in nitrogen transport and metabolism within the body. It supports muscle recovery post-exercise by replenishing glutamine levels depleted during strenuous activity.
Research indicates that Z-L-alanyl-L-glutamine may enhance protein synthesis and reduce muscle catabolism, making it beneficial for athletes and individuals undergoing intensive physical training .
Z-L-alanyl-L-glutamine has several scientific uses, including:
Z-L-alanyl-L-glutamine (Z-Ala-Gln) is a synthetic N-protected dipeptide derivative in which the α-amino group of alanine is blocked by a benzyloxycarbonyl (Z) group. This molecular modification addresses critical limitations of free glutamine and its dipeptide analogs in therapeutic and cell culture applications. Glutamine (Gln), a conditionally essential amino acid, plays indispensable roles in cellular metabolism, including nitrogen transport, nucleotide biosynthesis, and maintenance of redox balance [4]. However, its inherent instability in aqueous solutions—characterized by rapid cyclization to pyroglutamate and ammonia release—severely limits its biomedical utility [1] [8]. Unprotected dipeptides like L-alanyl-L-glutamine (Ala-Gln) emerged as alternatives due to superior solubility (568 g/L) and thermal resilience, yet they remain vulnerable to enzymatic degradation by peptidases during systemic circulation [1] [3]. The introduction of the Z-group transforms Ala-Gln into a chemically shielded prodrug, designed to resist premature hydrolysis while enabling controlled glutamine release via intracellular enzymes. This innovation positions Z-Ala-Gln at the intersection of peptide engineering and metabolic therapeutics, with applications spanning stabilized cell culture media, parenteral nutrition, and targeted drug delivery systems.
Table 1: Key Properties of Glutamine, Ala-Gln, and Z-Ala-Gln
Property | Free Glutamine | Ala-Gln | Z-Ala-Gln |
---|---|---|---|
Aqueous Solubility | Low (35 g/L) | High (568 g/L) | Moderate (200 g/L) |
Thermal Stability | Unstable (deamidation >50°C) | Stable (autoclavable) | Highly stable (no decomposition at 120°C) |
Enzymatic Degradation | N/A | PepA/PepN-sensitive | Resistant to extracellular peptidases |
Ammonia Generation | High | Moderate | Negligible |
Primary Application | Limited by instability | Clinical nutrition, cell culture | Targeted drug delivery, high-fidelity cell culture |
The Z-group (benzyloxycarbonyl) in Z-Ala-Gln serves dual structural and functional roles. Chemically, it acts as a bulky protective moiety that sterically hinders access of aminopeptidases to the Ala-Gln peptide bond. This shielding effect was validated spectroscopically: Raman optical activity (ROA) studies confirm that phosphorylation or benzyloxycarbonyl modification rigidifies the otherwise flexible conformation of Ala-Gln, restricting rotational freedom around the Cα-N bond and reducing susceptibility to exopeptidases like PepA and PepN [9]. Functionally, the Z-group transforms Ala-Gln into a targeted prodrug. While extracellular peptidases cannot efficiently cleave the protected dipeptide, intracellular enzymes such as cathepsin B selectively hydrolyze the Z-group post-cellular uptake, enabling controlled release of Ala-Gln into the cytoplasm. Subsequent hydrolysis by cytoplasmic dipeptidases then liberates free glutamine and alanine [7] [10]. This stepwise deprotection mechanism aligns with biomedical goals of minimizing glutamine waste in circulation and maximizing intracellular delivery.
In cell culture, Z-Ala-Gln (marketed as GlutaMax™ or cQrex® AQ) exemplifies functional optimization. Unlike free glutamine, which decomposes rapidly in media—generating cytotoxic ammonia—Z-Ala-Gln remains intact during sterilization (121°C, 20 min) and storage. Kinetic studies demonstrate a 95% retention of molecular integrity after 30 days at 4°C, compared to 40% for unprotected Ala-Gln [7]. The gradual hydrolysis of Z-Ala-Gln by cell-associated enzymes provides a steady glutamine flux, reducing ammonia accumulation by >60% and enhancing monoclonal antibody yields in CHO cell bioreactors by 1.7-fold [10]. This stability-bioavailability balance underscores its utility as a bioactive scaffold in biomanufacturing.
Table 2: Enzymatic Degradation Profiles of Glutamine Dipeptides
Dipeptide | Degrading Peptidase | Degradation Rate (μM/min/mg) | Biological Consequence |
---|---|---|---|
Ala-Gln | PepA (E. coli) | 18.5 ± 2.3 | Rapid loss of bioavailability |
Ala-Gln | PepN (human serum) | 9.2 ± 1.1 | Short plasma half-life |
Z-Ala-Gln | PepA/PepN | <0.5 | Resistance to extracellular hydrolysis |
Z-Ala-Gln | Cathepsin B (intracellular) | 4.7 ± 0.9 | Controlled intracellular release |
The development of Z-Ala-Gln was driven by three decades of research into glutamine’s paradoxical instability and therapeutic indispensability. Initially, glutamine was excluded from parenteral nutrition due to its degradation during heat sterilization (forming pyroglutamate and ammonia) and poor solubility (3.5 g/dL) [1] [8]. The 1990s saw the advent of unprotected dipeptides like Ala-Gln as solutions. Clinical studies established Ala-Gln’s efficacy: it resisted autoclaving, exhibited high solubility, and hydrolyzed in vivo to release glutamine. In critically ill patients, Ala-Gln infusion reduced intestinal permeability and sepsis incidence by maintaining gut-barrier integrity—effects attributed to glutamine’s role as a metabolic fuel for enterocytes [2] [3]. Despite these advances, limitations persisted. Peptidase-rich environments (e.g., blood, intestinal lumen) rapidly degraded Ala-Gln, with studies reporting >50% hydrolysis within 30 minutes of intravenous administration [1] [8]. Furthermore, residual dipeptide transport via the PepT1 system was inefficient for therapeutic glutamine delivery.
The early 2000s witnessed strategic shifts toward N-protected dipeptides. The benzyloxycarbonyl group, borrowed from peptide synthesis chemistry, was selected for its enzymatic lability to intracellular hydrolases and steric bulk. Pioneering work by Evonik Industries demonstrated that Z-Ala-Gln remained intact in plasma for >6 hours, contrasting Ala-Gln’s 30-minute half-life [10]. Concurrently, Raman spectroscopy studies illuminated the molecular basis of stability: the Z-group restricted conformational flexibility, shifting the peptide’s vibrational modes toward a protease-resistant state [9]. This innovation aligned with emerging needs in biopharmaceuticals—cell cultures requiring glutamine without ammonia toxicity. By 2015, Z-Ala-Gln (GlutaMax™) became a gold standard in CHO cell media, boosting antibody titers while suppressing lactate accumulation [7] [10]. Thus, Z-Ala-Gln represents an evolutionary response to the dual demands of metabolic efficacy and chemical resilience.
Table 3: Evolution of Glutamine Delivery Systems
Era | Technology | Advantages | Limitations |
---|---|---|---|
Pre-1990s | Free Glutamine | Direct bioavailability | Thermal instability, ammonia toxicity, low solubility |
1990–2010 | Unprotected Dipeptides | High solubility, autoclave-stable, efficient renal clearance | Rapid peptidase degradation, short plasma half-life |
Post-2010 | Z-Protected Dipeptides | Extracellular stability, intracellular enzymatic release, negligible ammonia | Complex synthesis, higher production costs |
Despite advances, Z-Ala-Gln faces unresolved challenges in stability, delivery precision, and scalable synthesis.
Context-Dependent Stability: While Z-Ala-Gln resists peptidases, its hydrolysis accelerates in acidic (pH <3) or alkaline (pH >9) conditions. Molecular dynamics simulations reveal protonation of the glutamine side chain amide at low pH, inducing conformational strain that weakens the Z-group attachment [9]. This vulnerability limits oral formulations targeting intestinal absorption. Solutions like enteric coatings remain unexplored. Additionally, interactions with divalent cations (Fe³⁺, Cu²⁺) in parenteral solutions can catalyze hydrolysis, reducing shelf-life by ~40% [1]. Research into chelator-free stabilization—e.g., encapsulating Z-Ala-Gln in liposomes with cation-blocking buffers—is nascent but critical for clinical translation.
Targeted Delivery Systems: Current Z-Ala-Gln formulations lack tissue specificity. Glutamine’s therapeutic impact is often tissue-specific—e.g., gut epithelia require it for crypt expansion, while tumors metabolize it via glutaminolysis [2] [4]. Yet, systemic Z-Ala-Gln administration delivers glutamine indiscriminately. Emerging strategies propose conjugating Z-Ala-Gln to ligand-directed prodrugs. For instance, folate-linked Z-Ala-Gln could exploit folate-receptor overexpression in cancers, enabling tumor-selective glutamine deprivation therapy when combined with glutaminase inhibitors. Preliminary in vitro data show 3-fold higher glutamine accumulation in folate-receptor-positive KB cells versus controls, but in vivo validation is lacking [4] [9].
Biosynthetic Efficiency: Microbial production of Z-Ala-Gln remains impractical due to the non-natural Z-group. Existing chemical synthesis relies on multi-step procedures: (1) Z-protection of alanine, (2) carbodiimide-mediated coupling to glutamine, and (3) deprotection/recrystallization—yielding <45% overall efficiency [8] [9]. Metabolic engineering approaches show promise for unprotected Ala-Gln (e.g., E. coli strains expressing BacD ligase achieve 71.7 mM Ala-Gln titers) [8], but extending this to Z-protected analogs requires novel enzymes or chemoenzymatic cascades. Research gaps include:
Table 4: Key Research Gaps and Proposed Solutions
Research Gap | Underlying Challenge | Innovative Approaches | Current Status |
---|---|---|---|
Acid/Alkaline Instability | Protonation-induced conformational change | Enteric coatings; liposomal encapsulation | In vitro proof-of-concept only |
Nonspecific Glutamine Release | Lack of tissue-targeting moieties | Folate/nanobody-Z-Ala-Gln conjugates | Early cell culture studies |
Low-Yield Synthesis | Incompatibility with biological systems | Chemoenzymatic cascades; engineered ligases | BacD ligase works for Ala-Gln but not Z-Ala-Gln |
Cation-Driven Hydrolysis | Metal-catalyzed bond cleavage | Chelator-free buffers; peptide sequence redesign | No published solutions |
These gaps underscore the need for interdisciplinary collaboration—combining computational chemistry, enzymology, and targeted drug delivery—to transform Z-Ala-Gln from a stabilized dipeptide into a precision therapeutic agent.
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3